3-(2-chloro-6-fluorophenyl)-N-cyclopentyl-5-methyl-4-isoxazolecarboxamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step synthetic routes, starting from basic aromatic or heteroaromatic compounds. For example, Su Wei-ke (2008) detailed the synthesis of 3-(2-Chloro-6-fluoro phenyl)-5-methylisoxazole-4-carbonyl chloride through steps of oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, starting from 2-chloro-6-fluorobenzaldehyde, achieving a total yield of 60.2% (Su Wei-ke, 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray diffraction, revealing details about the spatial arrangement of atoms and the presence of specific functional groups. For instance, G. Yu et al. (2009) prepared a collection of compounds starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, indicating the complex structural possibilities within this chemical family (G. Yu et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving isoxazole derivatives often leverage the reactivity of the isoxazole ring towards nucleophilic attack, electrophilic substitution, or cycloaddition reactions. The study by J. Jasinski et al. (2012) on pyrazoline derivatives synthesized from 4,4'-difluoro chalcone illustrates the kind of chemical transformations these compounds can undergo, including reactions with semicarbazide hydrochloride and thiosemicarbazide (J. Jasinski et al., 2012).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The synthesis and characterization of compounds by Gavin McLaughlin et al. (2016), for example, included extensive analytical characterization using chromatographic, spectroscopic, and mass spectrometric platforms (Gavin McLaughlin et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and the presence of functional groups, are determined through synthetic routes and subsequent modifications. The work by G. Thirunarayanan and K. Sekar (2013) on synthesizing derivatives via solvent-free condensation underlines the versatility and reactivity of compounds within this chemical class (G. Thirunarayanan & K. Sekar, 2013).
Safety and Hazards
properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-N-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O2/c1-9-13(16(21)19-10-5-2-3-6-10)15(20-22-9)14-11(17)7-4-8-12(14)18/h4,7-8,10H,2-3,5-6H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZYTMWMBHMDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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